
1-Chloro-3-(chloromethyl)-2-methylbenzene
描述
1-Chloro-3-(chloromethyl)-2-methylbenzene, also known as 3-chlorobenzyl chloride, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom and a chloromethyl group at the meta positions relative to a methyl group. This compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloromethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzyl chloride. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to maintain consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
化学反应分析
Types of Reactions: 1-Chloro-3-(chloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted benzyl derivatives.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, resulting in the formation of 2-methyl-3-chlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonia (NH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed:
- Substituted benzyl derivatives
- Benzaldehyde or benzoic acid derivatives
- 2-Methyl-3-chlorotoluene
科学研究应用
1-Chloro-3-(chloromethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 1-chloro-3-(chloromethyl)-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The chlorine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.
相似化合物的比较
- 1-Chloro-2-(chloromethyl)-3-methylbenzene
- 1-Chloro-4-(chloromethyl)-2-methylbenzene
- 1-Chloro-3-(chloromethyl)-4-methylbenzene
Uniqueness: 1-Chloro-3-(chloromethyl)-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a chloromethyl group and a chlorine atom on the benzene ring allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
1-chloro-3-(chloromethyl)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTMQWIYPHKZSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
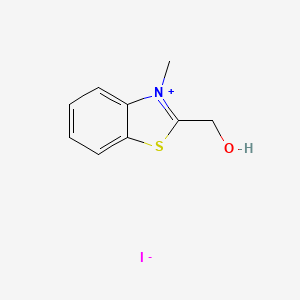
![8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2946346.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2946347.png)
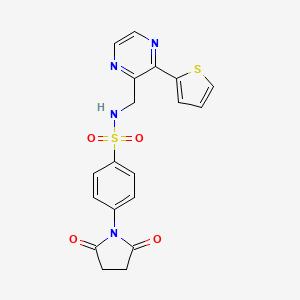
![6-(3-Imidazol-1-ylpropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2946351.png)
![2-[(Benzyloxy)methyl]cyclobutan-1-one](/img/structure/B2946352.png)
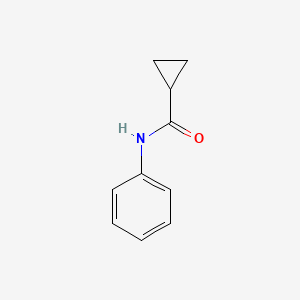
![5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946355.png)
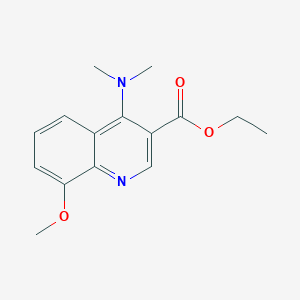
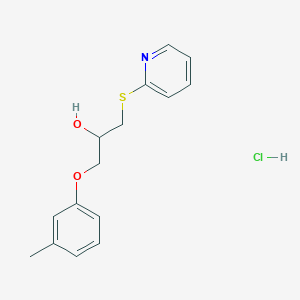
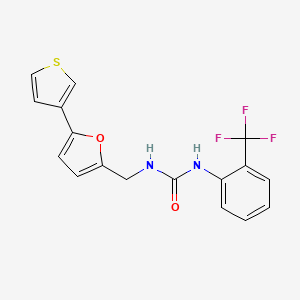

![4-{[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B2946362.png)
![2-[(2-Hydroxyethyl)sulfinyl]benzoic acid](/img/structure/B2946364.png)
